molecular formula C7H13NO2 B13231871 3-(1,3-Dioxolan-2-yl)pyrrolidine

3-(1,3-Dioxolan-2-yl)pyrrolidine

Cat. No.: B13231871
M. Wt: 143.18 g/mol
InChI Key: QBSBYAALKGKPDS-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)pyrrolidine: is a chemical compound characterized by a pyrrolidine ring substituted with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Pyrrolidine and 1,3-Dioxolane: The compound can be synthesized by reacting pyrrolidine with 1,3-dioxolane under acidic conditions. The reaction typically involves the use of a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the formation of the desired product.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors containing the necessary functional groups. For example, a precursor with a hydroxyl group and a pyrrolidine ring can undergo cyclization in the presence of an acid catalyst to form 3-(1,3-Dioxolan-2-yl)pyrrolidine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(1,3-Dioxolan-2-yl)pyrrolidine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the molecule.

    Substitution: It can participate in substitution reactions where functional groups on the pyrrolidine or dioxolane rings are replaced by other groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Reduced forms such as alcohols or amines.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-(1,3-Dioxolan-2-yl)pyrrolidine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    1,3-Dioxolane: A cyclic acetal with a similar ring structure.

    Pyrrolidine-2,5-dione: A derivative of pyrrolidine with additional functional groups.

Uniqueness: 3-(1,3-Dioxolan-2-yl)pyrrolidine is unique due to the combination of the pyrrolidine and 1,3-dioxolane rings. This dual-ring structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)pyrrolidine

InChI

InChI=1S/C7H13NO2/c1-2-8-5-6(1)7-9-3-4-10-7/h6-8H,1-5H2

InChI Key

QBSBYAALKGKPDS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2OCCO2

Origin of Product

United States

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